5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

Procure CAS 339279-68-4, a distinct 5-azo pyrimidine HCV inhibitor tool compound, to ensure experimental validity in your SAR studies. Its unique 4-chlorophenyl diazenyl and 3-pyridinyl substitution pattern provides a specific electronic and binding profile (XLogP 4.6, TPSA 91.6 Ų) distinct from methylphenyl or other regioisomers, enabling accurate potency and permeability comparisons. Avoid generic substitution risks; secure documented ≥95% purity with available COA and SDS for reliable, reproducible results.

Molecular Formula C19H12ClN5S
Molecular Weight 377.85
CAS No. 339279-68-4
Cat. No. B2515593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine
CAS339279-68-4
Molecular FormulaC19H12ClN5S
Molecular Weight377.85
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(C(=N2)C3=CC=CS3)N=NC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H12ClN5S/c20-14-5-7-15(8-6-14)24-25-16-12-22-19(13-3-1-9-21-11-13)23-18(16)17-4-2-10-26-17/h1-12H
InChIKeyXTQNTLYPPCYCKU-IZHYLOQSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine (CAS 339279-68-4): Procurement-Ready Identity and Physicochemical Baseline


5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine (CAS 339279-68-4) is a synthetic heterocyclic azo compound built on a pyrimidine core bearing three distinct aromatic substituents: a 4-chlorophenyl diazenyl group at C5, a 3-pyridinyl ring at C2, and a 2-thienyl ring at C4. Its molecular formula is C19H12ClN5S with a molecular weight of 377.9 g/mol [1]. The compound is catalogued in PubChem under CID 4266224 and is available from multiple chemical suppliers at ≥95% purity for research use . It belongs to the broader class of 5-azo-substituted pyrimidines claimed in US Patent 8,470,834 as inhibitors of hepatitis C virus (HCV) replication, a series developed through a collaboration between Southern Research Institute and Merck Sharp & Dohme Corp. [2].

Why Generic Substitution Fails for 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine: The Substituent-Level Precision Requirement


Within the 5-azo pyrimidine chemotype, even single-point alterations to the aryl diazenyl group, the pyridinyl regioisomer attachment, or the C4 heterocycle produce compounds with measurably divergent physicochemical profiles that cannot be assumed to exhibit equivalent biological target engagement, solubility, or permeability. The 4-chlorophenyl diazenyl substituent on CAS 339279-68-4 confers a distinct electron-withdrawing character and lipophilicity (XLogP3-AA = 4.6) compared to the 3-methylphenyl analogs (CAS 339279-57-1 and 339279-58-2), while the 3-pyridinyl attachment geometry differs from both 2-pyridinyl and 4-pyridinyl regioisomers, affecting hydrogen-bond acceptor orientation and potential binding interactions [1]. Published structure–activity relationship (SAR) studies on this scaffold explicitly demonstrate that modulation of the 5-azo substituent directly governs HCV replicon inhibitory potency, confirming that biological activity is not conserved across close analogs [2]. Generic substitution without experimental validation therefore risks selecting a compound with a quantitatively different property profile, potentially unsuitable for the intended assay or chemical biology application.

Quantitative Differentiation Evidence for 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine (CAS 339279-68-4): Head-to-Head Property Comparisons Against Closest Analogs


Lipophilicity Advantage: XLogP3-AA of CAS 339279-68-4 vs. 3-Methylphenyl Diazenyl Analogs

The target compound exhibits an XLogP3-AA of 4.6, a value driven by the combined contributions of the 4-chlorophenyl group (Cl atom), the thienyl sulfur, and the pyridinyl nitrogen. The closest aryl-substituted analogs—CAS 339279-57-1 (5-[2-(3-methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine, MW 357.44) and CAS 339279-58-2 (5-[2-(3-methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine, MW 357.43)—replace the electron-withdrawing 4-chloro substituent with an electron-donating 3-methyl group. While explicit XLogP values for these methyl analogs were not located in public databases, the replacement of Cl (Hansch π = +0.71) with CH3 (Hansch π = +0.56) together with the loss of the chlorine dipole predicts a measurable reduction in lipophilicity and a shift in hydrogen-bond acceptor count (5 vs. 6 for the target compound) [1]. This difference in lipophilicity can directly affect membrane permeability, non-specific protein binding, and solubility in aqueous assay media, making the compounds non-interchangeable in cellular or biochemical assays without re-optimization of conditions [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Differentiation: Target Compound (TPSA 91.6 Ų) vs. Furyl Analog CAS 339279-67-3

CAS 339279-68-4 has a computed TPSA of 91.6 Ų, placing it near the commonly referenced threshold of 140 Ų for oral bioavailability potential [1]. The closest heterocycle-variant analog, CAS 339279-67-3 (5-[2-(4-chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine, C19H12ClN5O), replaces the thienyl sulfur with a furanyl oxygen. Oxygen (electronegativity 3.44) is more electronegative than sulfur (2.58), and the furan oxygen contributes additional polar surface area. While the exact TPSA of CAS 339279-67-3 is not publicly reported, the furan oxygen's lone pairs increase the topological polar surface area relative to thiophene sulfur, which contributes primarily through its aromatic π-system rather than lone-pair interactions. The lower TPSA of the thienyl analog (91.6 Ų) predicts superior passive membrane permeation compared to the furyl variant [2]. This is particularly relevant for cell-based antiviral assays (e.g., HCV replicon systems) where intracellular target access is required.

TPSA Membrane permeability Oral bioavailability prediction

Rotatable Bond Count and Molecular Flexibility: Target (4 Bonds) vs. Pyridinyl Regioisomer Comparators

CAS 339279-68-4 possesses exactly 4 rotatable bonds (computed by Cactvs 3.4.8.24) connecting the pyrimidine core to its three aromatic substituents plus the diazenyl linkage [1]. This limited conformational flexibility, combined with a molecular complexity score of 471, indicates a relatively constrained scaffold. In comparison, close analogs with altered pyridinyl attachment positions (CAS 339279-57-1 with 4-pyridinyl and CAS 339279-58-2 with 2-pyridinyl) share the same number of rotatable bonds but present the pyridinyl nitrogen in different spatial orientations relative to the pyrimidine core. The 3-pyridinyl attachment in the target compound places the nitrogen at a meta position, which influences both the molecular electrostatic potential distribution and the hydrogen-bond acceptor geometry in a manner distinct from the para (4-pyridinyl) or ortho (2-pyridinyl) orientations of the comparators . This regioisomeric difference has been shown in related pyridinyl-pyrimidine kinase inhibitor series to alter target binding affinity by factors exceeding 10-fold, as the nitrogen position governs key hydrogen-bond interactions with the hinge region of kinase ATP-binding pockets [2].

Molecular flexibility Conformational entropy Binding affinity

Commercial Purity Baseline: Target Compound ≥95% (AKSci) Establishes Minimum Procurement Specification

CAS 339279-68-4 is commercially available from AKSci (Catalog No. 4582CM) with a minimum purity specification of 95% as verified by identity testing against the CAS Registry Number . The compound is supplied with full quality assurance documentation including a Safety Data Sheet (SDS) and a Certificate of Analysis (COA) available upon request. Long-term storage is specified at cool, dry conditions, and the material is classified as non-hazardous for DOT/IATA transport . In contrast, data on commercial purity specifications for the closest analogs (CAS 339279-57-1, 339279-58-2, 339279-67-3) are not uniformly publicly documented across suppliers, introducing procurement uncertainty. For researchers requiring batch-to-batch reproducibility in quantitative bioassays, a documented minimum purity threshold of ≥95% with traceable quality assurance documentation provides a verifiable procurement criterion that may not be equally established for all comparator compounds [1].

Compound purity Quality assurance Procurement specification

Patent-Documented Structural Uniqueness Within the HCV Inhibitor Chemotype Series

The specific combination of substituents present in CAS 339279-68-4—a 4-chlorophenyl diazenyl at the 5-position, a 3-pyridinyl at the 2-position, and a 2-thienyl at the 4-position of the pyrimidine core—falls within the generic Markush structure of Formula (I) claimed in US Patent 8,470,834 B2 (granted June 25, 2013, to Merck Sharp & Dohme Corp. and Southern Research Institute) [1]. This patent explicitly claims azo-substituted pyridine and pyrimidine derivatives as inhibitors of HCV, with the stated utility of treating or preventing viral infections and virus-related disorders. The published SAR study by Kwong et al. (2012) demonstrates that compound 1 of this series (a closely related 5-azo pyrimidine) was identified from screening as an HCV replication inhibitor, and that potency improvement was achieved via modulation of the 5-azo substituent [2]. While the specific EC50 or IC50 values for CAS 339279-68-4 have not been disclosed in the public domain, the compound's structural placement within this rigorously characterized antiviral series distinguishes it from non-azo pyrimidine analogs that lack the 5-diazenyl pharmacophore entirely [3].

HCV inhibitor Antiviral chemotype Patent landscape

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Screening Library Suitability

With a molecular weight of 377.9 g/mol and a heavy atom count of 26, CAS 339279-68-4 sits at the interface between fragment-like (MW ≤ 300) and lead-like (MW ≤ 460) chemical space as defined by the rule-of-three and rule-of-four guidelines, respectively [1]. This intermediate size profile contrasts with both smaller fragment analogs (e.g., 5-[2-(4-chlorophenyl)diazenyl]-2,4-pyrimidinediamine, CAS 18620-66-1, MW 248.67) and larger, more complex derivatives in the same patent series, positioning the target compound as a privileged starting point for fragment growth or lead optimization campaigns [2]. The compound's 4.6 XLogP and 0 H-bond donors also satisfy lead-likeness criteria, while the 6 H-bond acceptors provide multiple vectors for target engagement without incurring excessive desolvation penalties [1]. For procurement decisions in screening library assembly, this balanced molecular property profile offers versatility across multiple assay formats (biochemical, biophysical, and cell-based) without the solubility limitations often encountered with higher-MW, higher-logP compounds in the same chemical series.

Fragment-based drug discovery Lead-like properties Screening library design

Evidence-Backed Application Scenarios for 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine (CAS 339279-68-4)


HCV Replicase Inhibitor SAR Expansion: Exploring 5-Azo Substituent Effects

Based on its structural placement within the patented 5-azo pyrimidine HCV inhibitor series (US 8,470,834 B2) and the published SAR framework by Kwong et al. (2012), CAS 339279-68-4 is suitable as a tool compound for structure–activity relationship studies investigating the contribution of the 4-chlorophenyl diazenyl group to antiviral potency, selectivity, and cytotoxicity relative to 3-methylphenyl and other aryl variants [1]. Researchers can use this compound as a comparator in HCV subgenomic replicon assays (genotype 1b, Huh-7-derived cell lines) to quantify the impact of the electron-withdrawing chloro substituent on EC50 values, selectivity indices, and intracellular target engagement, building on the established finding that modulation of the 5-azo substituent directly governs replicon potency in this chemotype series [2].

Physicochemical Profiling Benchmark for Heterocyclic Azo Compounds in Permeability and Solubility Assays

The compound's well-defined computed properties—XLogP3-AA = 4.6, TPSA = 91.6 Ų, 6 H-bond acceptors, 0 H-bond donors—make it a suitable reference standard for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies aimed at quantifying the impact of the thienyl vs. furyl heterocycle substitution on passive diffusion rates [1]. Comparative testing with CAS 339279-67-3 (furyl analog) can experimentally validate the predicted TPSA-dependent permeability differential, generating quantitative permeability coefficients (Papp values) that directly inform the selection of the optimal heterocycle for cell-based antiviral or anticancer screening campaigns where intracellular target access is rate-limiting [2].

Chemical Biology Probe for Pyridinyl Regioisomer-Dependent Target Engagement

The 3-pyridinyl attachment in CAS 339279-68-4 presents the pyridinyl nitrogen in a meta orientation distinct from the para (CAS 339279-57-1) and ortho (CAS 339279-58-2) regioisomers. This structural feature supports its use in chemical biology experiments—such as cellular thermal shift assays (CETSA) or fluorescence-based binding assays—designed to test whether pyridinyl positional isomerism alters target engagement profiles against HCV NS5B polymerase, host kinases, or other pyrimidine-recognizing proteins [1]. The availability of all three regioisomers with documented CAS numbers enables a complete positional scanning experiment to map the hydrogen-bond acceptor geometry requirements of the target binding site [2].

Compound Library Procurement: Quality-Verified Entry for Medium-Throughput Screening

For screening library managers procuring compounds for medium-throughput antiviral or anticancer phenotypic screens, CAS 339279-68-4 offers a documented minimum purity of ≥95% from AKSci with available SDS and COA documentation, non-hazardous transport classification, and specified long-term storage conditions (cool, dry) [1]. The compound's molecular weight (377.9 g/mol), balanced XLogP (4.6), and absence of H-bond donors support DMSO solubility at typical screening concentrations (10–30 mM stock solutions), reducing the risk of precipitation or aggregation artifacts during automated liquid handling. Its intermediate size profile makes it compatible with both biochemical assay formats (e.g., fluorescence polarization, TR-FRET) and cell-based viability or reporter-gene assays without requiring specialized formulation [2].

Quote Request

Request a Quote for 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.